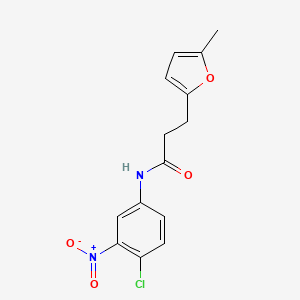
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide, also known as CNPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the amide family, which is characterized by the presence of a carbonyl group (C=O) and an amine group (NH2) in the same molecule. CNPPA is synthesized using a multi-step process that involves the reaction of various chemical reagents.
Applications De Recherche Scientifique
Synthesis Methodologies and Biological Activities
- The synthesis of N-aryl-3-(indol-3-yl)propanamides, including derivatives that could be structurally related to N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide, was explored for their immunosuppressive activities. One compound, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, showed significant inhibitory activity on murine splenocytes proliferation in vitro and mice delayed-type hypersensitivity assay in vivo, highlighting the potential for therapeutic applications in immunosuppression (Giraud et al., 2010).
Analytical Techniques and Drug Metabolism
- A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator, S-1, which shares a similar propanamide structure, revealed insights into the molecular properties that contribute to ideal pharmacokinetic characteristics in preclinical studies. This includes low clearance, moderate volume of distribution, and extensive metabolic profiling, suggesting a methodology for analyzing similar compounds (Wu et al., 2006).
Environmental and Chemical Stability Studies
- The interaction between herbicides in soil resulted in the transformation of N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide to an unexpected residue, demonstrating the chemical reactivity and potential environmental impact of such compounds (Bartha, 1969).
Photochemical Studies
- Research on the photochemistry of flutamide, a compound structurally related to N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide, in various media, showed that an excited triplet state can undergo hydrogen abstraction reactions. This study provides a basis for understanding the photostability and photoreactivity of similar compounds (Udagawa et al., 2011).
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-10-3-6-12(15)13(8-10)17(19)20/h2-4,6,8H,5,7H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALCPDWUFZISDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)
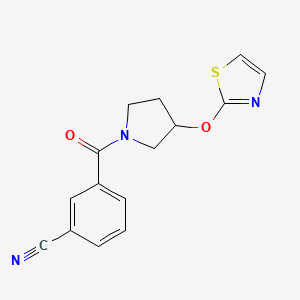
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)
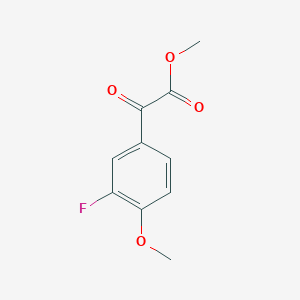
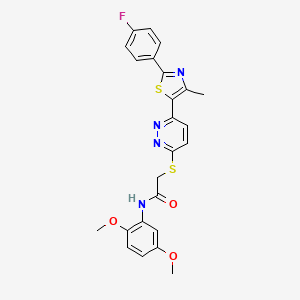
![N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2413261.png)
![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)
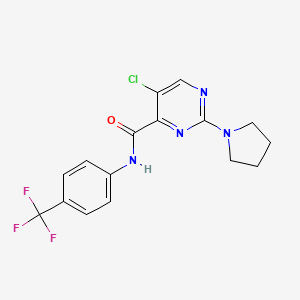
![1-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2413266.png)
![3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2413267.png)

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)
